molecular formula C16H23NO4 B1396567 (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate CAS No. 96386-94-6

(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate

Cat. No.: B1396567
CAS No.: 96386-94-6
M. Wt: 293.36 g/mol
InChI Key: BBFRZHWCVFSFQZ-AWEZNQCLSA-N
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Description

(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonylamino group and a methyl ester group attached to a hexanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate typically involves the esterification of (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid and methanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid and methanol.

    Reduction: (S)-3-(benzyloxycarbonylamino)-5-methylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate , also known by its CAS number 96386-94-6, is a chiral building block with significant applications in medicinal chemistry and organic synthesis. This article explores its diverse applications, particularly in the context of drug development, peptide synthesis, and as a chiral auxiliary.

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The benzyloxycarbonyl group serves as a protective group for the amino functionality during peptide coupling reactions. This allows for:

  • Selective Protection : The Z group can be easily removed under mild conditions, facilitating the formation of peptides without compromising the integrity of other functional groups.
  • Diverse Peptide Libraries : Its use enables the construction of various peptide sequences, which are essential for drug discovery and development.

Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis processes. Its chirality can induce asymmetry in reactions, leading to the preferential formation of one enantiomer over another. This application is particularly important for:

  • Drug Development : Many pharmaceuticals require specific enantiomers to achieve desired therapeutic effects and minimize side effects.
  • Catalysis : It can be employed in catalytic systems to enhance enantioselectivity in reactions involving carbon-carbon bond formation.

Research and Development

In research settings, this compound is utilized as a building block for synthesizing complex organic molecules. Its versatility allows chemists to explore various synthetic pathways and develop new compounds with potential biological activity.

Case Study 1: Peptide Therapeutics

A study focusing on the synthesis of peptide therapeutics demonstrated that using this compound facilitated the efficient assembly of a cyclic peptide with enhanced bioactivity compared to linear analogs. The protective Z group allowed for multiple coupling steps without side reactions.

Case Study 2: Asymmetric Synthesis

In another research project, this compound was employed as a chiral auxiliary in the synthesis of a novel anti-cancer agent. The asymmetric reaction yielded a high enantiomeric excess (>95%), highlighting its effectiveness in producing pharmaceuticals with specific stereochemical configurations.

Mechanism of Action

The mechanism of action of (S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protecting group, preventing unwanted reactions at the amino site. The ester group can be hydrolyzed in vivo to release the active compound, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(benzyloxycarbonylamino)-5-methylhexanoic acid
  • (S)-3-(benzyloxycarbonylamino)-5-methylhexanol
  • (S)-methyl 3-(benzyloxycarbonylamino)-5-methylpentanoate

Uniqueness

(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group makes it more lipophilic compared to its acid counterpart, potentially enhancing its ability to cross biological membranes.

Biological Activity

(S)-methyl 3-(benzyloxycarbonylamino)-5-methylhexanoate, a compound with the CAS number 96386-94-6, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 S methyl 3 benzyloxycarbonylamino 5 methylhexanoate\text{ S methyl 3 benzyloxycarbonylamino 5 methylhexanoate}

This structure includes a methyl ester group, a benzyloxycarbonyl group, and a branched aliphatic chain, which may influence its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Potential Targets

  • Aminopeptidases : Similar compounds have shown inhibitory effects on aminopeptidases, which are critical in protein metabolism.
  • Enzyme Inhibition : The structure suggests potential interactions with metalloenzymes, which could lead to therapeutic applications against diseases like malaria and cancer.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Preliminary studies suggest that related compounds do not exhibit significant cytotoxicity at low concentrations, indicating a favorable therapeutic index.

Concentration (μM)Cell Viability (%)Reference
1>90
2>85
5>75

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that modifications at the P1 position of bestatin derivatives resulted in potent inhibition against PfA-M1. The findings suggest that structural variations can significantly impact biological activity.
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups has been shown to enhance or reduce biological activity. For instance, the introduction of hydrophobic groups can increase enzyme binding affinity.
  • In Vivo Studies : While most studies focus on in vitro assays, ongoing research aims to evaluate the in vivo efficacy of this compound in animal models to better understand its therapeutic potential.

Properties

IUPAC Name

methyl (3S)-5-methyl-3-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(2)9-14(10-15(18)20-3)17-16(19)21-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFRZHWCVFSFQZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172280
Record name Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96386-94-6
Record name Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96386-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3S)-5-methyl-3-[[(phenylmethoxy)carbonyl]amino]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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